molecular formula C19H23F13O2 B12543602 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate CAS No. 156757-62-9

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate

Cat. No.: B12543602
CAS No.: 156757-62-9
M. Wt: 530.4 g/mol
InChI Key: LWIIVEPNWWSBNE-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. This compound is often used in various industrial applications due to its resistance to solvents and its ability to form stable films.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate typically involves the esterification of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol with undec-10-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate exerts its effects is primarily through its interaction with hydrophobic surfaces. The multiple fluorine atoms create a highly non-polar surface, which can repel water and other polar substances. This property is exploited in applications such as water-repellent coatings and lubricants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl undec-10-enoate is unique due to its specific ester linkage and the presence of an unsaturated carbon chain. This structure provides distinct reactivity and physical properties, making it suitable for specialized applications in coatings and surface treatments .

Properties

CAS No.

156757-62-9

Molecular Formula

C19H23F13O2

Molecular Weight

530.4 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl undec-10-enoate

InChI

InChI=1S/C19H23F13O2/c1-2-3-4-5-6-7-8-9-10-13(33)34-12-11-14(20,21)15(22,23)16(24,25)17(26,27)18(28,29)19(30,31)32/h2H,1,3-12H2

InChI Key

LWIIVEPNWWSBNE-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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